4-Chloro-3-methylpicolinaldehyde
Overview
Description
4-Chloro-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, where the 4-position is substituted with a chlorine atom and the 3-position with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylpicolinaldehyde typically involves the chlorination of 3-methylpicolinaldehyde. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-3-methylpicolinic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield 4-chloro-3-methylpicolinyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 4-Chloro-3-methylpicolinic acid.
Reduction: 4-Chloro-3-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methylpicolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylpicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the aldehyde group allows for interactions with various biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but with a hydroxyl group instead of an aldehyde.
3-Methylpicolinaldehyde: Lacks the chlorine substitution at the 4-position.
4-Chloropicolinaldehyde: Lacks the methyl group at the 3-position.
Uniqueness
4-Chloro-3-methylpicolinaldehyde is unique due to the combination of the chlorine and methyl substitutions on the picolinaldehyde framework. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-3-methylpyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKVDOPWSOTGCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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